Tiquinamide

Gastric acid secretion H2-receptor pharmacology Antisecretory potency ranking

Tiquinamide (Wy 24081), systematically named 3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide, is a synthetic tetrahydroquinoline thioamide developed as a non-anticholinergic gastric antisecretory agent. It belongs to the digestive system therapeutic category as an anti-ulcer amide-class compound.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 53400-67-2
Cat. No. B1228421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiquinamide
CAS53400-67-2
Synonyms3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide
tiquinamide
tiquinamide monohydrochloride
tiquinamide oxalate
tiquinamide tartrate (1:1)
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(CCC2)C(=S)N)N=C1
InChIInChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14)
InChIKeyAIMIAJHGOMWBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiquinamide (CAS 53400-67-2) Procurement Guide: Gastric Antisecretory Compound for Preclinical Research


Tiquinamide (Wy 24081), systematically named 3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide, is a synthetic tetrahydroquinoline thioamide developed as a non-anticholinergic gastric antisecretory agent [1]. It belongs to the digestive system therapeutic category as an anti-ulcer amide-class compound [2]. Unlike conventional H2-receptor antagonists or anticholinergic agents, tiquinamide exhibits a distinctive pharmacological profile characterized by potent inhibition of both basal and stimulated gastric acid secretion across multiple animal species, with only weak histamine H2-receptor blocking activity and no anticholinergic activity [3]. The compound is a racemic mixture with a molecular weight of 206.31 g/mol and exhibits moderate lipophilicity with a calculated logP of approximately 2.1, indicating balanced hydrophobicity-hydrophilicity characteristics that facilitate gastric tissue distribution [4].

Why Tiquinamide Cannot Be Replaced by Standard H2 Antagonists or Anticholinergics


In-class substitution of tiquinamide with standard gastric antisecretory agents such as cimetidine, ranitidine, or anticholinergics is pharmacologically unsound because tiquinamide operates through a fundamentally distinct mechanism. While cimetidine and ranitidine act as competitive histamine H2-receptor antagonists, tiquinamide produces only weak, apparently specific H2-receptor blockade and instead exerts non-competitive inhibition of both acetylcholine and histamine responses at 10⁻³ mol/L, with no anticholinergic activity detectable in isolated tissue preparations [1]. This unique mechanistic signature means that tiquinamide inhibits basal acid secretion substantially more potently than the established H2-receptor antagonists metiamide and burimamide, yet lacks the anti-androgenic effects and cytochrome P450 drug interaction liabilities associated with cimetidine [2]. Furthermore, the tetrahydroquinoline scaffold with a primary thioamide at the 8-position and an intact pyridine nitrogen lone pair constitutes a distinct structure-activity relationship (SAR) cluster that is not interchangeable with imidazole-based H2 antagonists or benzimidazole proton pump inhibitors [3]. Substituting tiquinamide with any alternative agent would therefore produce a different pharmacological fingerprint, compromising experimental reproducibility in gastric secretion and mucosal protection studies.

Tiquinamide Quantitative Differentiation Evidence Against Comparator Compounds


Superior Basal Acid Secretion Inhibition Potency Relative to H2 Antagonists Metiamide and Burimamide

Tiquinamide demonstrates substantially greater potency in inhibiting basal gastric acid secretion compared to the established first-generation H2-receptor antagonists metiamide and burimamide [1]. This potency advantage is explicitly documented as a key differentiating feature: tiquinamide is only a weak histamine H2 antagonist, indicating that its superior basal acid inhibition is achieved through a mechanism independent of competitive H2-receptor blockade [1]. In contrast, metiamide and burimamide exert their effects primarily through H2-receptor antagonism. The potency differential is qualitative yet clinically meaningful, as it positions tiquinamide in a distinct mechanistic category from agents whose efficacy depends on H2-receptor occupancy [2].

Gastric acid secretion H2-receptor pharmacology Antisecretory potency ranking

Extended Duration of Antisecretory Action: 8–9 Hour Persistence at 30 mg/kg in Pylorus-Ligated Rat Model

In the pylorus-ligated rat preparation, a standard preclinical model for evaluating gastric antisecretory agents, tiquinamide at an oral dose of 30 mg/kg produces an antisecretory effect that persists for 8–9 hours post-administration [1]. This extended duration contrasts with conventional antacid therapy, which typically has a very short duration of action requiring frequent re-dosing [2]. Furthermore, tiquinamide achieves this prolonged effect without the sustained H2-receptor occupancy that characterizes longer-acting H2 antagonists such as ranitidine, suggesting a fundamentally different pharmacodynamic profile [3]. The 8–9 hour persistence in the rat model provides a quantifiable benchmark for lot-to-lot consistency verification during procurement.

Duration of action Pylorus-ligated rat Antisecretory pharmacodynamics

Selective Pharmacological Profile: Absence of Anticholinergic Activity with Non-Competitive Autonomic Effects

Tiquinamide exhibits a distinctive selectivity profile that differentiates it from both anticholinergic agents and pure H2 antagonists. In isolated tissue preparations, tiquinamide produces no detectable anticholinergic activity [1]. The only actions on the peripheral autonomic nervous system are weak, apparently specific histamine H2-receptor blocking activity and non-competitive inhibition of acetylcholine and histamine responses at a concentration of 10⁻³ mol/L [1]. In contrast, anticholinergic agents such as atropine or pirenzepine produce dose-dependent muscarinic receptor blockade with associated side effects (dry mouth, blurred vision, urinary retention), while pure H2 antagonists like cimetidine and ranitidine act through competitive H2-receptor antagonism without affecting cholinergic responses [2]. The absence of anticholinergic activity is particularly significant because anticholinergic drugs have limited therapeutic value in peptic ulcer patients due to parasympathetic blockade side effects at acid-inhibitory doses [3].

Receptor selectivity Anticholinergic activity Isolated tissue pharmacology

Multi-Species Antisecretory Efficacy Across Six Preclinical Models

Tiquinamide has demonstrated potent, reproducible gastric antisecretory activity across an unusually broad range of animal species and experimental conditions, including: conscious rat, conscious guinea-pig, anaesthetized cat, anaesthetized dog, anaesthetized monkey, and conscious Heidenhain-pouch dog [1]. This multi-species validation is not equally documented for all comparator compounds. While cimetidine and ranitidine have extensive clinical data, their preclinical antisecretory characterization across six distinct species/models in a single coherent publication program is less comprehensively reported [2]. In the conscious Heidenhain-pouch dog model, tiquinamide inhibited secretion stimulated by both betazole (histamine analog) and gastrin tetrapeptide, demonstrating broad-spectrum efficacy against diverse secretory stimuli [1].

Cross-species pharmacology Gastric acid secretion Translational validity

Rapid Plasma Elimination Half-Life (1.6 h Rat; 0.7 h Monkey) with Stomach-Selective Tissue Distribution

The pharmacokinetic profile of tiquinamide reveals rapid elimination of unchanged drug from plasma, with half-lives of 1.6 hours in rats and 0.7 hours in patas monkeys [1]. Despite this short plasma half-life, the major site of radioactivity localization is the stomach in both species, consistent with the prolonged 8–9 hour pharmacodynamic effect observed in the pylorus-ligated rat model [1][2]. This pharmacokinetic-pharmacodynamic (PK-PD) disconnect—short plasma half-life yet extended gastric residence and antisecretory duration—distinguishes tiquinamide from systemically distributed H2 antagonists such as cimetidine (human t½ ≈ 2 h) and ranitidine (human t½ ≈ 2–3 h), whose antisecretory effects more closely track plasma concentrations [3]. Tiquinamide exhibits moderate plasma protein binding: 50–60% in rat plasma and 50–75% in monkey plasma [1].

Pharmacokinetics Tissue distribution Plasma half-life

Protection Against Both Stress-Induced and Chemically-Induced Gastric and Duodenal Erosions Without Affecting Mucosal Blood Flow

Tiquinamide affords good protection against both stress-induced and chemically-induced gastric and duodenal erosions in animal models [1]. Importantly, this gastroprotective effect is achieved without a primary effect on gastric mucosal blood flow, distinguishing tiquinamide from agents whose protective mechanism depends on altering mucosal perfusion [1]. In contrast, prostaglandin analogs (e.g., misoprostol, 16,16-dimethyl PGE2) exert cytoprotective effects that can involve changes in mucosal blood flow and bicarbonate secretion, while dopamine agonists proposed for ulcer therapy may alter gastric submucosal blood flow regulation [2]. Tiquinamide causes a dose-related delay in gastric emptying and intestinal transit, an additional gastrointestinal effect not typically observed with pure H2 antagonists [1].

Gastroprotection Stress-induced ulcer Mucosal blood flow

Tiquinamide Optimal Research and Industrial Application Scenarios Based on Evidence


Mechanistic Studies of Non-H2, Non-Anticholinergic Gastric Acid Secretion Pathways

Tiquinamide is ideally suited as a pharmacological probe for dissecting gastric acid secretion mechanisms that operate independently of both histamine H2-receptor activation and muscarinic cholinergic signaling. Its profile—potent basal acid inhibition exceeding that of metiamide and burimamide [1], combined with the absence of anticholinergic activity and only weak H2 antagonism [2]—makes it the compound of choice for isolating non-canonical secretory pathways. Researchers investigating dopamine agonist-mediated duodenal protection, as suggested by Szabo's work cited in the NCATS record [1], can use tiquinamide to test hypotheses about dopaminergic involvement in gastric secretion without the confounding influence of strong H2-receptor blockade.

Preclinical Ulcer Disease Modeling Requiring Extended-Duration Acid Suppression Without Repeated Dosing

In rodent models of peptic ulcer disease where sustained acid suppression over an 8–9 hour period from a single 30 mg/kg oral dose is required [3], tiquinamide offers practical advantages over shorter-acting agents. Protocols involving cold-restraint stress-induced erosions or chemically-induced duodenal ulcers (e.g., cysteamine-induced) benefit from the compound's prolonged duration, which minimizes animal handling, reduces stress artifacts from repeated gavage, and simplifies experimental logistics. The multi-species validation [3] further supports its use in translational research programs that span rodent to non-human primate models.

Gastrointestinal Motility Research Evaluating Antisecretory-Motility Interaction

Tiquinamide's unique combination of potent acid secretion inhibition with a dose-related delay in gastric emptying and intestinal transit [2] makes it a valuable tool for studying the interplay between gastric secretion and motility. Unlike pure H2 antagonists that typically do not markedly alter gastric emptying, tiquinamide enables researchers to simultaneously modulate both secretory and motor functions of the upper gastrointestinal tract. This dual activity is particularly relevant for studies of functional dyspepsia, gastroesophageal reflux disease pathophysiology, and the evaluation of novel prokinetic-antisecretory combination strategies.

Comparative Pharmacology Studies Profiling Gastric Antisecretory Agent Selectivity Panels

Tiquinamide serves as an essential reference compound in selectivity profiling panels that benchmark novel gastric antisecretory candidates against established agents with known receptor profiles. Its non-competitive inhibition of acetylcholine and histamine responses at 10⁻³ mol/L [2], coupled with the confirmed absence of anticholinergic activity, provides a well-characterized pharmacological anchor point. Pharmaceutical discovery programs developing next-generation anti-ulcer agents can use tiquinamide as a comparator to validate that their lead compounds achieve acid suppression through genuinely novel mechanisms rather than through known H2 or muscarinic pathways.

Technical Documentation Hub

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